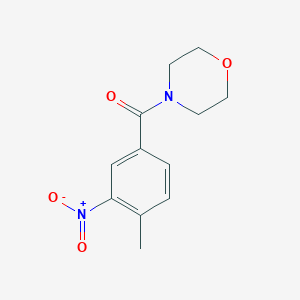

(4-Methyl-3-nitrophenyl)(morpholino)methanone

Description

(4-Methyl-3-nitrophenyl)(morpholino)methanone is a morpholine-derived aromatic ketone characterized by a 4-methyl-3-nitrophenyl group attached to a morpholino carbonyl moiety. Its molecular formula is C₁₂H₁₄N₂O₄, with a molecular weight of 266.25 g/mol. The compound is synthesized via nucleophilic substitution or coupling reactions, yielding a light yellow solid with an 86% reported yield . Key spectral data include ¹H-NMR (δ 7.90, 7.82, 7.49 ppm for aromatic protons) and ¹³C-NMR (δ 166.7 ppm for the carbonyl carbon), confirming its structural integrity . The meta-nitro and para-methyl substituents on the phenyl ring contribute to its electron-withdrawing and steric effects, making it a candidate for fragment-based drug design and catalytic applications .

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGRHWZJYBTWDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)(morpholino)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methanone group can undergo nucleophilic substitution reactions with various nucleophiles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 4-Methyl-3-aminophenyl)

Biological Activity

(4-Methyl-3-nitrophenyl)(morpholino)methanone, also referred to as compound 19f in various studies, has garnered attention for its potential biological activities, particularly as an inhibitor of the ATAD2 protein, which is implicated in tumorigenesis and cancer progression. This article explores the synthesis, biological activity, and research findings associated with this compound.

Synthesis of this compound

The synthesis typically involves the reaction of 4-methyl-3-nitrobenzoic acid with morpholine under specific conditions to yield the desired compound. The process has been optimized to achieve high yields, often exceeding 80% in laboratory settings .

Inhibition of ATAD2

One of the most significant findings regarding this compound is its role as a potent inhibitor of ATAD2. The compound exhibits an IC50 value of 0.27 μM against ATAD2, indicating strong inhibitory potential . This inhibition directly correlates with reduced cell proliferation in breast cancer cell lines, particularly BT-549 cells, where it shows an IC50 value of 5.43 μM for anti-proliferative activity.

The mechanism by which this compound exerts its effects involves the modulation of c-Myc activity. c-Myc is a well-known proto-oncogene that promotes cell proliferation and is often overexpressed in cancers. The compound reduces phosphorylation of c-Myc at Ser62, leading to decreased stabilization and transcriptional activity of c-Myc .

Case Studies and Experimental Data

- Cell Proliferation Studies : In vitro studies have demonstrated that treatment with this compound significantly inhibits the proliferation of BT-549 cells while exhibiting minimal cytotoxicity towards normal breast epithelial cells (MCF-10A). This selectivity suggests a favorable therapeutic index for potential cancer treatments .

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the inhibition of ATAD2, which plays a crucial role in promoting survival pathways in tumor cells .

- Migration Inhibition : Additionally, this compound has demonstrated anti-migration properties in BT-549 cells, further supporting its potential as a therapeutic agent against metastatic breast cancer .

Comparative Biological Activity Table

| Compound | ATAD2 Inhibition IC50 (μM) | Anti-Proliferative Activity IC50 (μM) | Cell Line |

|---|---|---|---|

| 19f | 0.27 | 5.43 | BT-549 |

| BAY-850 | <0.1 | 4.5 | BT-549 |

| AM879 | >20 | >30 | BT-549 |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of morpholino methanone derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Thioxo analogs (e.g., 1-(3-Nitrophenyl)-2-morpholino-2-thioxoethanone) exhibit distinct electronic profiles due to the C=S group, which may improve interactions with biological targets .

Steric and Hydrophobic Properties :

- The 4-methyl substituent in the target compound increases lipophilicity (logP ≈ 2.5) compared to unsubstituted derivatives, favoring membrane permeability .

- Bulky groups like 4-isopropyl (Table 2, 2k) further enhance hydrophobicity, making such analogs suitable for central nervous system (CNS) drug candidates .

Synthetic Efficiency: The target compound’s 86% yield outperforms analogs like Morpholino(4-nitrophenyl)methanone (78%) and 1-(4-Nitrophenyl)-2-morpholino-2-thioxoethanone (47%), highlighting optimized reaction conditions for nitro-substituted aryl ketones .

Biological Relevance: Nitro-to-amine reduction in derivatives like 4-(4-aminophenyl)morpholin-3-one () demonstrates utility in prodrug design for antimalarial agents . Sulfonyl and sulfanyl modifications (e.g., {4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}(morpholino)methanone) introduce steric bulk and redox-active motifs, broadening pharmacological applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.